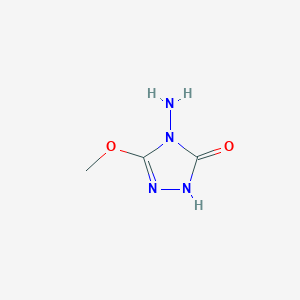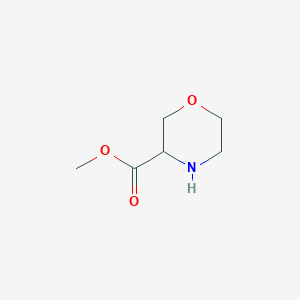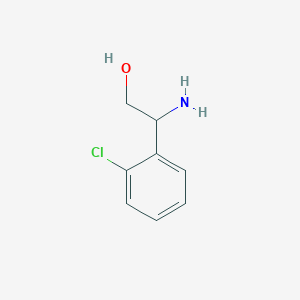
2-Amino-2-(2-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-chlorophenyl)ethanol is a chemical compound that is structurally related to certain indoles and phenylethanolamines. While the provided papers do not directly discuss 2-Amino-2-(2-chlorophenyl)ethanol, they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2,6-Diaminophenyl)ethanol, involves heating in aqueous phosphoric or sulfuric acid to yield hydroxyindoline and aminoindoline, respectively . These intermediates can then be dehydrogenated to form 4-hydroxy- and 4-aminoindoles. Similarly, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of β2 agonists, has been developed, indicating that halogenated phenylethanolamines can be synthesized and may exhibit significant pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2-chlorophenyl)ethanol would consist of an amino group and a chlorophenyl group attached to an ethanol backbone. The presence of halogen atoms, as seen in the related compounds studied, suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also resist rapid metabolic inactivation due to the halogen's electron-withdrawing effects, which can stabilize the molecule .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-Amino-2-(2-chlorophenyl)ethanol often include dehydrogenation steps to yield indoles . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also undergo dehydrogenation or other reactions that could be catalyzed by the presence of a halogen atom, potentially leading to the formation of various derivatives or metabolites.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are not directly discussed in the provided papers, the pharmacokinetics of structurally related compounds have been studied. These compounds have shown that increases in dosage lead to proportionate increases in maximum blood substance concentration, with detectable times in blood ranging from 72 to more than 96 hours . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also have a prolonged presence in the bloodstream and could be subject to similar pharmacokinetic behavior.
Applications De Recherche Scientifique
Application 1: Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The compound is used in the synthesis of pyrrole disulfides, which are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules .
- Methods of Application or Experimental Procedures: The synthesis involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . The reaction is carried out under optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), at 40 °C .
- Results or Outcomes: The method leads to the formation of pyrrole disulfides in yields of up to 88% . This approach presents a new application of lipase in enzyme catalytic promiscuity and offers a significant advancement in the synthetic pathway for pyrrole disulfides .
Application 2: Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals
- Summary of the Application: Indole derivatives, which can be synthesized from 2-Amino-2-(2-chlorophenyl)ethanol, have been reported to possess considerable antiviral activity .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: Derivatives such as ethyl 2- (3- (5- (4-nitrophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazol-3-yl)-1 H -indol-1-yl)acetate and others have shown considerable antiviral activity with IC 50 values ranging between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 .
Application 3: Synthesis of Chiral Compounds
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The compound can be used to synthesize chiral compounds, which are important in the development of pharmaceuticals and agrochemicals .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
Application 4: Production of Detergents and Emulsifiers
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: Ethanolamines, which can be synthesized from 2-Amino-2-(2-chlorophenyl)ethanol, are used as feedstock in the production of detergents and emulsifiers .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The production of detergents and emulsifiers using ethanolamines is a well-established industrial process .
Application 5: Synthesis of Chiral Compounds
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The compound can be used to synthesize chiral compounds, which are important in the development of pharmaceuticals and agrochemicals .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
Application 6: Production of Detergents and Emulsifiers
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: Ethanolamines, which can be synthesized from 2-Amino-2-(2-chlorophenyl)ethanol, are used as feedstock in the production of detergents and emulsifiers .
- Methods of Application or Experimental Procedures: Specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes: The production of detergents and emulsifiers using ethanolamines is a well-established industrial process .
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-2-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSHRJUMADMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-chlorophenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

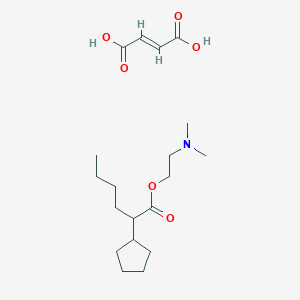
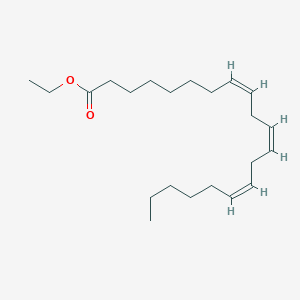
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

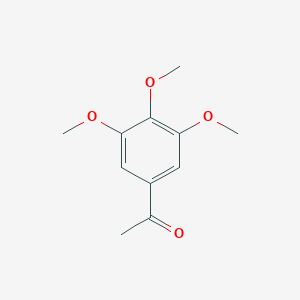

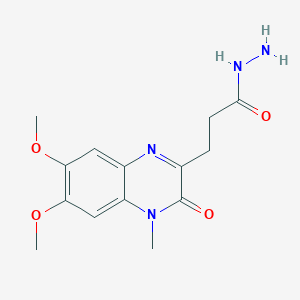
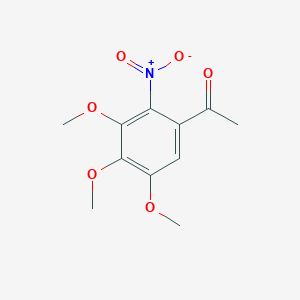
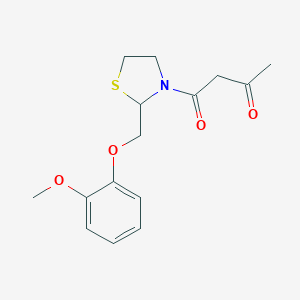

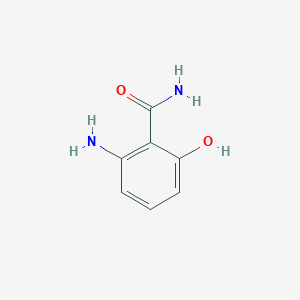
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
